methyl 1-(3-fluoro-4-methoxybenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate
Description
This compound features a pyrazole core substituted at the 1-position with a 3-fluoro-4-methoxybenzyl group and at the 3-position with a piperidin-1-ylsulfonyl moiety. The methyl ester at the 4-position contributes to its lipophilicity and metabolic stability. The fluorine atom in the benzyl group enhances electronegativity and may improve bioavailability by reducing oxidative metabolism .
Properties
IUPAC Name |
methyl 1-[(3-fluoro-4-methoxyphenyl)methyl]-3-piperidin-1-ylsulfonylpyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O5S/c1-26-16-7-6-13(10-15(16)19)11-21-12-14(18(23)27-2)17(20-21)28(24,25)22-8-4-3-5-9-22/h6-7,10,12H,3-5,8-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPPMYVNKLKEPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C=C(C(=N2)S(=O)(=O)N3CCCCC3)C(=O)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 1-(3-fluoro-4-methoxybenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects. This article aims to synthesize current research findings regarding the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : CHFNOS
- Molecular Weight : 373.41 g/mol
The presence of the piperidine ring and the sulfonyl group is significant for its biological activity, as these moieties are often associated with enhanced interaction with biological targets.
Antitumor Activity
Research has indicated that pyrazole derivatives exhibit significant antitumor properties. A study demonstrated that certain pyrazole compounds inhibit key oncogenic pathways, including BRAF(V600E) and EGFR signaling, which are critical in various cancers. The this compound has shown promise in preclinical models against breast cancer cell lines such as MCF-7 and MDA-MB-231, suggesting a potential role in combination therapies with established chemotherapeutics like doxorubicin .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives have been well-documented. Compounds similar to this compound have been reported to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various in vitro models. The mechanism often involves the modulation of NF-kB signaling pathways, which are pivotal in inflammatory responses .
Antimicrobial Activity
Preliminary studies suggest that pyrazole derivatives may possess antimicrobial activity. For instance, certain synthesized pyrazoles have exhibited inhibitory effects against a range of bacterial strains, indicating their potential use as antimicrobial agents . The exact mechanism is still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications on the benzyl or piperidine moieties can significantly influence potency and selectivity. For instance:
| Modification | Effect on Activity |
|---|---|
| Addition of halogens (e.g., F, Cl) | Increased potency against specific cancer cell lines |
| Variation in alkyl chain length on piperidine | Altered pharmacokinetics and bioavailability |
| Sulfonamide group presence | Enhanced anti-inflammatory activity |
Case Studies
Several case studies have highlighted the efficacy of similar compounds:
- Breast Cancer Treatment : A study evaluated the combination of pyrazole derivatives with doxorubicin in MDA-MB-231 cells, showing a synergistic effect that improved cytotoxicity compared to doxorubicin alone .
- Inflammation Models : In vivo models demonstrated that pyrazole derivatives significantly reduced edema in carrageenan-induced paw edema tests, suggesting strong anti-inflammatory properties .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The compound’s structural analogs differ primarily in substituents at the pyrazole 1-, 3-, and 4-positions. Key examples include:
Key Observations :
- Fluorine vs. Methoxy: The 3-fluoro-4-methoxybenzyl group in the target compound likely enhances metabolic stability compared to non-fluorinated analogs like the 3-methoxybenzyl derivative .
- Ester vs. Amide : The target’s methyl ester may offer better membrane permeability than amide-containing analogs (e.g., ), though amides often exhibit stronger hydrogen-bonding interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
